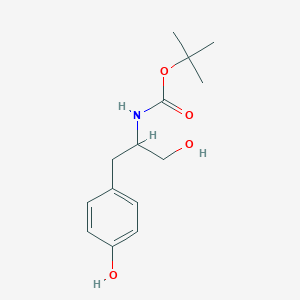

BOC-L-TYR-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BOC-L-TYR-OL: is an organic compound with the molecular formula C13H19NO4. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group, a hydroxyphenyl group, and a carbamate group. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxyphenyl derivative. One common method involves the reaction of tert-butyl carbamate with 4-hydroxyphenylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

Reduction: Reduction reactions can occur at the carbamate group, converting it to the corresponding amine.

Substitution: The compound can participate in substitution reactions, especially at the hydroxy groups, where various substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

BOC-L-TYR-OL serves as a crucial building block in the synthesis of peptides that require specific amino acid modifications. Its stability under various reaction conditions allows for the creation of complex peptide structures essential for studying protein interactions and functions.

Table 1: Peptide Synthesis Applications

| Application Area | Description |

|---|---|

| Peptide Hormones | Used in synthesizing peptide hormones for therapeutic use. |

| Antibody Production | Acts as a key component in generating monoclonal antibodies. |

| Drug Delivery Systems | Integrates into systems designed for targeted drug delivery. |

Drug Development

In pharmaceutical research, this compound is explored for developing new drugs, particularly those targeting neurological disorders such as Alzheimer's and Parkinson's diseases. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and preserved cellular function, suggesting its potential as a therapeutic agent against neurodegenerative diseases .

Bioconjugation

This compound is employed in bioconjugation processes, linking biomolecules like proteins and antibodies to therapeutic agents. This application enhances the efficacy of targeted therapies, particularly in cancer treatment.

Table 2: Bioconjugation Applications

| Type of Bioconjugate | Targeted Therapy Area |

|---|---|

| Antibody-drug conjugates | Cancer immunotherapy |

| Enzyme-targeted therapies | Metabolic disorders |

Antioxidant Research

Researchers have explored this compound's potential as an antioxidant, studying its ability to neutralize free radicals. This application is particularly relevant in fields like cosmetics and nutrition, where oxidative stress poses significant health concerns.

Table 3: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 78% | 25 |

| L-Tyrosine | 55% | 40 |

| Ascorbic Acid | 90% | 10 |

Recent Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- Antibacterial Activity : Derivatives of L-tyrosine exhibit antibacterial properties against several strains of bacteria, suggesting potential applications in developing antimicrobial agents .

- Antiproliferative Effects : Some studies indicate that this compound can inhibit the proliferation of cancer cells, showcasing its potential role as an anticancer agent .

Wirkmechanismus

The mechanism of action of tert-butyl N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate

- tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate

- N-Boc-ethanolamine

Comparison: Compared to these similar compounds, tert-butyl N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate is unique due to the presence of the hydroxyphenyl group. This group imparts distinct chemical and biological properties, making it more suitable for certain applications. For example, the hydroxyphenyl group can enhance the compound’s ability to interact with specific enzymes and receptors, making it a valuable tool in medicinal chemistry and biological research .

Eigenschaften

IUPAC Name |

tert-butyl N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVXZPOLHFZPKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.